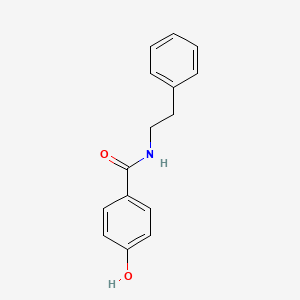

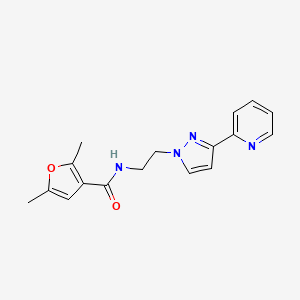

![molecular formula C17H18ClN3O2S B2956146 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1797588-13-6](/img/structure/B2956146.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and consists of a pyrrolopyridine core with various substituents . The exact structure would depend on the specific derivative and its substituents .Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent inhibitory activity towards JAKs (JAK3, JAK1, and JAK2) .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives would depend on the specific derivative and its substituents .科学的研究の応用

Immunomodulation

This compound is a derivative of 1H-Pyrrolo[2,3-b]pyridine and has been identified as a novel immunomodulator targeting Janus Kinase 3 (JAK3) . JAK3 plays a crucial role in modulating a number of inflammatory and immune mediators . Therefore, this compound could be used in treating immune diseases such as organ transplantation .

2. Inhibition of Janus Kinase 3 (JAK3) The compound has shown significant inhibitory activity against JAK3 . JAK3 is a protein tyrosine kinase that plays important roles in cytokine-mediated signal transduction . Therefore, the compound could be used in the development of drugs targeting JAK3.

Modulation of T cell Proliferation

The compound has been shown to have an immunomodulating effect on interleukin-2-stimulated T cell proliferation . This suggests potential applications in the treatment of diseases involving abnormal T cell proliferation.

4. Inhibition of Cell Migration and Invasion In some studies, the compound has been shown to significantly reduce the migration and invasion abilities of certain cells . This suggests potential applications in the treatment of diseases involving abnormal cell migration and invasion, such as cancer.

Docking Calculations and WaterMap Analysis

The compound has been used in docking calculations and WaterMap analysis to confirm the substituent effects on JAK3 inhibitory activity . This suggests potential applications in the field of computational chemistry and drug design.

Study of Cytokine-Mediated Signal Transduction

The compound could be used in the study of cytokine-mediated signal transduction . Cytokines bind to their respective receptors associated with JAKs and induce JAK activation, following phosphorylation of the receptors . Activated JAKs subsequently phosphorylate signal transducers and activators of transcription proteins (STATs) in cytoplasm .

作用機序

将来の方向性

特性

IUPAC Name |

3-chloro-2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2S/c1-13-15(18)6-2-7-16(13)24(22,23)20-10-4-11-21-12-8-14-5-3-9-19-17(14)21/h2-3,5-9,12,20H,4,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOZODVMYHOCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

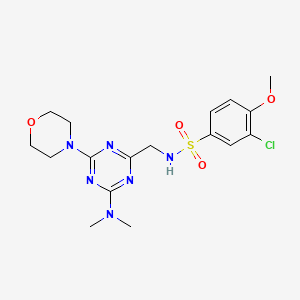

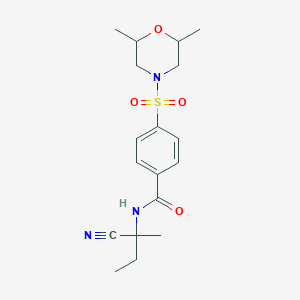

![4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone](/img/structure/B2956066.png)

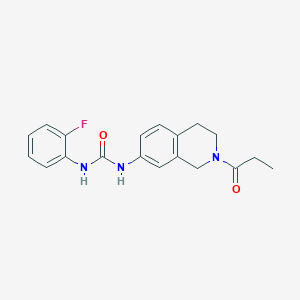

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2956072.png)

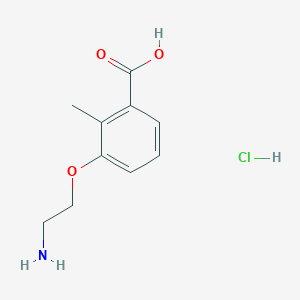

![N-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2956074.png)

![6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2956077.png)

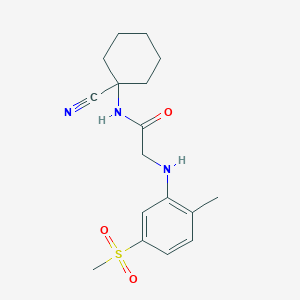

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2956078.png)

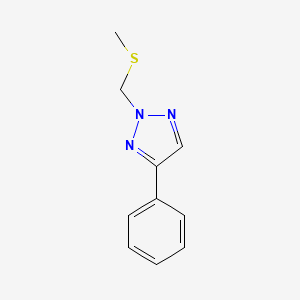

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide](/img/structure/B2956084.png)